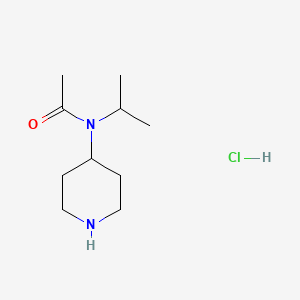

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride

Description

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride is a substituted acetamide featuring an isopropyl group and a piperidin-4-yl moiety attached to the nitrogen atom of the acetamide backbone, with a hydrochloride salt form. Piperidine derivatives are frequently explored for their bioactivity, including protease inhibition, opioid receptor modulation, and enzyme regulation .

Properties

IUPAC Name |

N-piperidin-4-yl-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(2)12(9(3)13)10-4-6-11-7-5-10;/h8,10-11H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTFEWYIRFZDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNCC1)C(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246249-82-0 | |

| Record name | Acetamide, N-(1-methylethyl)-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246249-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Formation of the intermediate: Piperidine reacts with isopropylamine to form N-isopropylpiperidine.

Acetylation: The intermediate is then acetylated using acetic anhydride to form N-Isopropyl-N-(piperidin-4-yl)acetamide.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the acetamide bond.

Hydrolysis kinetics depend on pH and temperature, with faster rates in strongly acidic media. The reaction is critical for prodrug activation in pharmacological studies.

Oxidation Reactions

Oxidation targets the piperidine ring’s tertiary amine or the acetamide’s α-carbon.

N-Oxide derivatives are stable and serve as intermediates for further functionalization.

Substitution Reactions

Nucleophilic substitution occurs at the piperidine nitrogen or acetamide group.

Substitution at the piperidine nitrogen is favored due to its basicity and steric accessibility.

Reduction Reactions

Reductive modifications target the acetamide carbonyl or piperidine ring.

LAH selectively reduces the amide to an amine without affecting the piperidine ring.

Cyclization and Ring-Opening Reactions

The piperidine ring participates in cycloaddition or ring-opening under specific conditions.

Comparative Reactivity Table

Key differences in reactivity compared to analogs:

| Compound | Hydrolysis Rate | Oxidation Susceptibility | Substitution Sites |

|---|---|---|---|

| N-Isopropyl-N-(piperidin-4-yl)acetamide HCl | High | Moderate (N-oxide formation) | Piperidine N > Acetamide C=O |

| N-Methyl analog | Moderate | Low | Piperidine N |

| N-Benzyl analog | Low | High (benzyl oxidation) | Benzyl C and Piperidine N |

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions or direct nucleophilic attack in basic media .

-

N-Oxidation : Involves electrophilic oxygen transfer from peracids to the piperidine nitrogen.

-

Reduction : LAH coordinates with the amide carbonyl, facilitating hydride transfer.

Scientific Research Applications

Chemical Reactions

This compound can participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxide derivatives.

- Reduction : Can be reduced to yield corresponding amine derivatives.

- Substitution : Capable of undergoing nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Applications in Scientific Research

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride has diverse applications across multiple scientific domains:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of novel compounds in medicinal chemistry.

Biology

- Biological Pathway Studies : It is employed in research aimed at understanding various biological pathways and mechanisms, particularly those involving receptor interactions and enzyme modulation.

Medicine

- Therapeutic Potential : Investigated for its potential as a precursor in drug development, particularly in creating new pharmacologically active substances. Its structural similarities to other biologically active compounds suggest possible therapeutic applications.

Industry

- Pharmaceutical and Agrochemical Production : Utilized in the industrial synthesis of pharmaceuticals and agrochemicals, contributing to advancements in these fields.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated molecular weight based on formula C10H21ClN2O (parent: C10H20N2O = 184.28 + HCl = 36.46).

Structural Analysis

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride (HR437636): Key Difference: The piperidine is linked via an ether bond (piperidin-4-yloxy) rather than directly to the nitrogen. The nitrogen substituent is cyclopropyl instead of isopropyl. Implications: Oxygen linkage may alter solubility and hydrogen-bonding capacity compared to the target compound.

N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride :

- Key Difference : A 4-methylbenzyl group replaces the isopropyl substituent, and the piperidine is attached to the acetamide's methylene carbon instead of the nitrogen.

- Implications : The benzyl group introduces aromaticity, which could enhance lipophilicity and π-π interactions in biological systems .

Fentanyl-Related Analogs (Impurity C and Methoxyacetylfentanyl) :

- Key Difference : Both feature a 1-(2-phenylethyl)piperidin-4-yl group and a phenyl substituent on the acetamide nitrogen.

- Implications : These modifications are characteristic of opioid receptor agonists, highlighting how nitrogen substituents dictate pharmacological activity. The target compound lacks the phenylethyl group, suggesting divergent bioactivity .

Pharmacological Considerations

While the target compound’s activity is unspecified, structural analogs provide insights:

- Proteasome/Enzyme Inhibition : Oxadiazole-isopropylamides () and sulfonamide-piperidine derivatives () demonstrate inhibitory activity against soluble epoxide hydrolase (sEH) or proteasomes, suggesting the acetamide-piperidine scaffold’s versatility in enzyme targeting.

- Opioid Receptor Modulation : Fentanyl-related compounds (Evidences 5, 7, 9) underscore the importance of nitrogen substituents in receptor binding. The target’s isopropyl group may reduce opioid affinity compared to phenyl/phenylethyl groups.

Biological Activity

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride is a piperidine derivative with significant implications in medicinal chemistry. Its molecular formula is C₁₁H₁₈N₂O·HCl, and it is characterized by its unique structural features, including an isopropyl group attached to a piperidine ring. This compound has garnered attention due to its potential biological activities, particularly its interactions with various receptors and enzymes, which may lead to therapeutic applications.

The biological activity of this compound primarily arises from its ability to modulate cellular signaling pathways and metabolic processes. Research indicates that this compound can bind to specific neurotransmitter receptors, influencing their activity. Such interactions may be beneficial in treating neurological disorders, although detailed studies are still required to elucidate its precise mechanisms .

Biological Activity Overview

The compound exhibits several biological activities, including:

- Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential for this compound in combating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-N-(piperidin-4-yl)acetamide | C₈H₁₇ClN₂O | Lacks isopropyl group; potentially different activity |

| N-Ethyl-N-(piperidin-4-yl)acetamide | C₁₀H₂₀ClN₂O | Ethyl group instead of isopropyl; altered lipophilicity |

| N-Benzyl-N-(piperidin-4-yl)acetamide | C₁₅H₂₂ClN₂O | Benzyl group increases steric bulk; different binding profiles |

The presence of the isopropyl group in this compound enhances its lipophilicity compared to other derivatives, which may influence its pharmacokinetic properties and receptor interactions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride, and how can purity be optimized?

- Methodology : A common approach involves reacting 4-aminopiperidine with isopropyl bromide under basic conditions to form the N-isopropyl intermediate, followed by acetylation using acetyl chloride. Purification typically employs recrystallization from ethanol/water or column chromatography (silica gel, eluting with dichloromethane/methanol) to achieve >95% purity. Characterization via H NMR (DMSO-d6, δ 1.2–1.4 ppm for isopropyl protons) and LC-MS (m/z 215.2 for [M+H]) is critical .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use DMSO-d6 or CDCl3 to resolve piperidine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 215.2 for the free base).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity; mobile phases of acetonitrile/water (0.1% TFA) are recommended .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data between batches?

- Methodology :

- Cross-Validation : Compare NMR and MS data with authenticated reference standards (e.g., commercial samples from Matrix or Cayman Chemical).

- Isomer Analysis : Check for stereochemical impurities via chiral HPLC (e.g., Chiralpak IC column) if the piperidine ring has chiral centers.

- Trace Impurities : Use high-resolution MS (HRMS) to identify byproducts like unreacted intermediates or acetylated derivatives .

Q. What strategies are effective for studying the compound’s mechanism of action in neurological models?

- Methodology :

- Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., H-naloxone for opioid receptor affinity).

- In Vitro Models : Primary neuronal cultures treated with the compound (1–100 µM) to assess cAMP modulation or calcium flux via fluorescent dyes.

- Behavioral Studies : Rodent models (e.g., forced swim test) at doses 10–50 mg/kg (i.p.), with pharmacokinetic profiling to confirm CNS penetration .

Q. How can synthetic byproducts be identified and quantified?

- Methodology :

- LC-MS/MS : Monitor for common impurities like N-phenyl derivatives (e.g., m/z 279.3 for N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide).

- EP Standards : Use pharmacopeial reference materials (e.g., LGC Standards) to calibrate impurity thresholds (<0.1% w/w) .

Q. What computational tools aid in predicting the compound’s physicochemical properties?

- Methodology :

- LogP Estimation : Use ChemAxon or MarvinSuite to predict partition coefficients (e.g., calculated LogP ~1.8).

- pKa Prediction : ADMET Predictor™ or ACD/Labs to determine basicity (piperidine nitrogen pKa ~10.5).

- Solubility : Simulate aqueous solubility (e.g., ~5 mg/mL in PBS pH 7.4) via COSMO-RS models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.